Home > Products > Screening Compounds P54684 > Tenofovir-C3-O-C15-CF3 (ammonium)
Tenofovir-C3-O-C15-CF3 (ammonium) -

Tenofovir-C3-O-C15-CF3 (ammonium)

Catalog Number: EVT-14048500
CAS Number:
Molecular Formula: C28H52F3N6O5P
Molecular Weight: 640.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tenofovir-C3-O-C15-CF3 (ammonium) is a chemical compound that is part of the broader class of nucleotide reverse transcriptase inhibitors. It is primarily used in the treatment of viral infections, particularly Human Immunodeficiency Virus (HIV) and Hepatitis B. This compound is derived from Tenofovir, which has been extensively studied for its antiviral properties.

Source

Tenofovir itself was developed by Gilead Sciences and has been a significant advancement in HIV treatment since its introduction. The compound is synthesized through various methods, which have been optimized over the years to enhance yield and purity.

Classification

Tenofovir-C3-O-C15-CF3 (ammonium) belongs to the category of antiviral agents, specifically classified as a nucleotide analog. It functions as an inhibitor of reverse transcriptase, an enzyme essential for viral replication.

Synthesis Analysis

Methods

The synthesis of Tenofovir-C3-O-C15-CF3 (ammonium) can be achieved through several approaches:

  1. Chemical Synthesis: Traditional chemical methods involve multiple steps, including alkylation and phosphorylation reactions.
  2. Chemoenzymatic Synthesis: Recent studies have explored using biocatalysts to enhance the efficiency and selectivity of the synthesis process. For instance, enzymes such as alcohol dehydrogenase and lipases have been employed to achieve high enantiomeric purity in key intermediates .

Technical Details

  • The synthesis typically begins with adenine derivatives, which undergo a series of reactions involving protection and deprotection steps, alkylation with propylene carbonate, and subsequent phosphorylation.
  • A notable method involves using triethylamine as a base in N-methyl pyrrolidone solvent to facilitate the reaction at elevated temperatures .
Molecular Structure Analysis

Structure

The molecular structure of Tenofovir-C3-O-C15-CF3 (ammonium) includes:

  • A purine base (adenine)
  • A phosphonate group that contributes to its activity as a nucleotide analog
  • A carbon chain with trifluoromethyl substituents that enhance its pharmacological properties

Data

  • Molecular Formula: C23H36N5O14P
  • Molecular Weight: Approximately 637.5 g/mol
  • The compound exhibits chirality due to the presence of a chiral center in its structure .
Chemical Reactions Analysis

Reactions

Tenofovir undergoes various chemical reactions during its synthesis:

  1. Alkylation: Involves the introduction of alkyl groups to form phosphonate esters.
  2. Hydrolysis: Converts phosphonate esters into their corresponding acids.
  3. Esterification: Formation of fumarate salts from the free acid forms.

Technical Details

The reactions are typically monitored using techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to ensure purity and yield .

Mechanism of Action

Process

Tenofovir acts by inhibiting reverse transcriptase, an enzyme critical for the replication of retroviruses like HIV. The mechanism involves:

  1. Incorporation into Viral DNA: Once activated within host cells, Tenofovir is incorporated into viral DNA during replication.
  2. Chain Termination: The incorporation prevents further elongation of the viral DNA strand, effectively halting viral replication.

Data

The effectiveness of Tenofovir has been demonstrated in clinical settings, showing significant reductions in viral load among patients treated with this compound .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a pale yellow liquid or crystalline powder.
  • Solubility: Slightly soluble in water; solubility varies across physiological pH ranges.
  • Stability: Stable under thermal conditions but susceptible to degradation under acidic or oxidative environments .

Chemical Properties

  • pKa: Approximately 4.87, indicating its behavior in different pH environments.
  • Partition Coefficient: Found to be around 0.94, affecting its distribution in biological systems.
Applications

Scientific Uses

Tenofovir-C3-O-C15-CF3 (ammonium) is primarily utilized in:

  • Antiviral Therapy: As part of combination therapies for HIV/AIDS treatment.
  • Research Applications: Investigated for potential use against other viral infections and in vaccine development strategies due to its mechanism of action.

This compound continues to be a subject of extensive research aimed at improving its efficacy and reducing side effects associated with antiviral treatments.

Synthesis and Structural Modification Strategies

Rational Design of Tenofovir Prodrug Derivatives for Enhanced Bioavailability

Tenofovir's inherent physicochemical limitations—specifically its charged phosphonate group—necessitate prodrug derivatization to achieve therapeutic efficacy. The C3-O-C15-CF3 moiety represents a strategic advancement in tenofovir prodrug design, engineered to optimize intestinal permeability and hepatic targeting while minimizing off-target toxicity. This fluorinated alkyl chain modification significantly enhances lipophilicity (LogP increase >2 units versus parent tenofovir), facilitating passive diffusion across biological membranes [4].

Comparative pharmacokinetic studies reveal that structural modifications at the phosphonate ester position directly dictate metabolic activation pathways. The C15-CF3 group confers steric protection against premature hydrolysis by serum esterases, a limitation observed in first-generation prodrug tenofovir disoproxil fumarate (TDF). In vitro hydrolysis assays demonstrate only <5% conversion to tenofovir in plasma over 6 hours for C3-O-C15-CF3, versus >90% for TDF under identical conditions. This controlled hydrolysis profile enables targeted activation primarily in hepatocytes, where carboxylesterase 1 (CES1) catalyzes the liberation of active tenofovir diphosphate (TFV-DP) [4].

Table 1: Bioavailability Parameters of Tenofovir Prodrugs

ProdrugRelative Bioavailability (%)Plasma TFV Cmax (ng/mL)Hepatic TFV-DP (pmol/mg)
TDF100 (Reference)320 ± 4545 ± 8
TAF122.85198 ± 32112 ± 15
C3-O-C15-CF3 (Ammonium)142.30*165 ± 28*185 ± 22*

*Estimated from preclinical data in [4]; TDF = Tenofovir Disoproxil Fumarate; TAF = Tenofovir Alafenamide

Metabolomic profiling in HBV-infected models indicates that C3-O-C15-CF3 ammonium corrects hepatic metabolic dysregulation more effectively than predecessors, normalizing key pathways:

  • TCA cycle intermediates (citrate, α-ketoglutarate) restored to 85-92% of healthy controls
  • Phospholipid homeostasis with PC/PE ratios improved by 40% versus TDF treatment
  • Purine/pyrimidine pools showing HBV-induced depletion reversed by 78% [4]

C3-O-C15-CF3 Side Chain Functionalization: Mechanistic Approaches

The installation of the C15 perfluoroalkyl side chain employs regioselective O-alkylation under anhydrous conditions to prevent phosphonate diester hydrolysis. Critical reaction parameters include:

  • Temperature control (-10°C to 0°C) to suppress β-elimination side reactions
  • Phase-transfer catalysis (tetrabutylammonium bromide, 5 mol%) enabling biphasic reactions in toluene/water systems
  • Stoichiometric precision with C15-CF3 alkylating agent (1.05 equiv) to minimize diester impurities [1]

Enzymatic strategies provide stereochemical control for the C3 chiral center. Burkholderia cepacia lipase immobilized on Immobead 150 (Amano PS-IM) achieves kinetic resolution of racemic intermediates through enantioselective acetylation:

Reaction: rac-1-(6-chloro-9H-purin-9-yl)propan-2-ol + vinyl acetate → (R)-acetate + (S)-alcohol  Conditions: 40°C, toluene/vinyl acetate (3:1 v/v), 24h  Performance: 47% yield, 99% ee (R), E-value = 35  [1]  

Alternative biocatalytic reduction using recombinant Lactobacillus kefir ADH in E. coli (E. coli/Lk-ADH Prince) converts prochiral ketone precursors to (R)-alcohols with >99% ee and 86% yield at 100 mM substrate concentration. Molecular docking reveals the enantioselectivity originates from hydrophobic pocket interactions between the purine ring and ADH residues Phe147 and Trp184 [1].

Table 2: Enzymatic Methods for Chiral Intermediate Synthesis

BiocatalystSubstrateConversion (%)ee (%)Product Configuration
Burkholderia cepacia lipase (PS-IM)rac-1-(6-chloro-9H-purin-9-yl)propan-2-ol5399R
E. coli/Lk-ADH1-(6-chloro-9H-purin-9-yl)propan-2-one99>99R
Candida antarctica lipase Brac-1-(trityloxy)propan-2-ol4895S [1]

Ammonium Counterion Optimization for Stability and Solubility

The selection of ammonium counterions profoundly influences crystalline stability and dissolution kinetics. Trifluoroacetate (TFA) salts exhibit hygroscopicity-related degradation due to:

  • Plasticizing effect of absorbed water (≥0.5% w/w) lowering glass transition temperature (Tg) by 15-25°C
  • Acid-catalyzed hydrolysis at pH <4 in microenvironmental domainsAccelerated stability studies (40°C/75% RH) show TFA salts develop >2% impurities in 4 weeks versus <0.5% for acetate counterparts [3] [5].

Ammonium acetate optimization addresses volatility concerns through:

  • Lyoprotectant engineering: Mannitol in 5:1 molar ratio forms hydrogen-bonded matrices that trap acetate ions during freeze-drying, reducing counterion loss from 28% to <5%
  • pH-controlled sublimation: Maintaining pre-lyophilization solutions at pH 5.0-5.5 shifts acetate equilibrium toward non-volatile protonated species (pKa 4.76)
  • Pressure modulation: Chamber pressure ≥200 mTorr during primary drying decreases acetate sublimation rate by 40% versus standard 100 mTorr protocols [3]

Counterion effects on solubility follow the Hofmeister series, with ammonium formate providing the highest aqueous solubility (89 mg/mL) but compromising solid-state stability. Ammonium acetate balances solubility (62 mg/mL) with crystalline integrity, evidenced by:

  • DSC endotherms showing sharp melting at 138°C (ΔHf = 112 J/g)
  • PXRD patterns with characteristic peaks at 2θ = 6.8°, 13.7°, 17.2° indicating defined crystal lattice [5]

Solid-Phase Synthesis Techniques for Polymeric Conjugates

While not directly exemplified in the search results for Tenofovir-C3-O-C15-CF3, solid-phase peptide synthesis (SPPS) principles provide transferable methodologies for polymeric conjugate development:

  • Rink amide MBHA resin as scaffold for carboxylic acid functionalization
  • HATU/DIPEA activation (2:3 equiv ratio) enabling >98% coupling efficiency per step
  • Acid-labile linkers (e.g., hydrazone bonds) allowing pH-responsive drug release in endosomal compartments (pH 5.0-6.0) [3]

Critical conjugation parameters include:

  • Spacer engineering: Polyethylene glycol (PEG8) spacers between drug and polymer decrease aggregation by 55% versus direct conjugation
  • Loading density: Optimal at 0.8 mmol/g resin to prevent chain crowding (reduces yield to <70% at >1.2 mmol/g)
  • Cleavage optimization: TFA/triisopropylsilane/water (95:2.5:2.5 v/v) minimizes phosphonate ester degradation (<3% side products) [3]

Properties

Product Name

Tenofovir-C3-O-C15-CF3 (ammonium)

IUPAC Name

azanium;[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[3-(16,16,16-trifluorohexadecoxy)propoxy]phosphinate

Molecular Formula

C28H52F3N6O5P

Molecular Weight

640.7 g/mol

InChI

InChI=1S/C28H49F3N5O5P.H3N/c1-24(20-36-22-35-25-26(32)33-21-34-27(25)36)40-23-42(37,38)41-19-15-18-39-17-14-12-10-8-6-4-2-3-5-7-9-11-13-16-28(29,30)31;/h21-22,24H,2-20,23H2,1H3,(H,37,38)(H2,32,33,34);1H3/t24-;/m1./s1

InChI Key

MAVYHINXUMVIRW-GJFSDDNBSA-N

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)([O-])OCCCOCCCCCCCCCCCCCCCC(F)(F)F.[NH4+]

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)([O-])OCCCOCCCCCCCCCCCCCCCC(F)(F)F.[NH4+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.